Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate
Description
Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked via a carbamoyl group to a benzo[d]thiazole moiety. This structure combines aromatic and heterocyclic components, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves coupling reactions between activated benzoate derivatives and benzothiazole amines .
Properties
IUPAC Name |
methyl 4-(1,3-benzothiazol-5-ylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-21-16(20)11-4-2-10(3-5-11)15(19)18-12-6-7-14-13(8-12)17-9-22-14/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSXKRKYAOOXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate typically involves the condensation of 2-aminobenzenethiol with methyl 4-isocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. One common method involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and a hydrosilane like diethylsilane .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or induce apoptosis (programmed cell death) in infected cells .
Comparison with Similar Compounds
Benzoate Esters with Heterocyclic Substituents
Compounds sharing the methyl benzoate core but differing in substituents provide insights into structure-activity relationships (SAR):
Key Observations :
Thiazole-Containing Derivatives
Compounds with thiazole or benzothiazole moieties highlight the role of sulfur-containing heterocycles:
Key Observations :
Carbamoyl-Linked Analogs
The carbamoyl group in the target compound is critical for stability and interactions:
Key Observations :
- Rigidity vs. Flexibility : The carbamoyl linkage in the target compound imposes structural rigidity compared to thiosemicarbazides (), which may affect binding specificity.
- Sulfur vs. Oxygen : The benzothiazole’s sulfur atom offers distinct electronic profiles compared to oxygen-rich analogs (e.g., compound 2 in ).
Research Findings and Implications
Spectroscopic Characterization
- NMR/HRMS Consistency: All compounds () are confirmed via ¹H/¹³C NMR and HRMS, with distinct signals for substituents (e.g., quinoline protons in , nitro groups in ).
Biological Activity
Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, antiviral, antitumor, and neuroprotective properties, supported by research findings and data tables.
1. Chemical Structure and Properties
This compound features a benzo[d]thiazole moiety attached to a benzoate group via a carbamate linkage. The structural characteristics contribute to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.
2. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, with results summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
| Salmonella typhi | 128 µg/mL |
The compound's efficacy against these pathogens suggests potential applications in treating infections, particularly those resistant to conventional antibiotics .
3. Antifungal Potential
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Preliminary studies show effectiveness against common fungal pathogens, making it a candidate for further exploration in antifungal drug development.
4. Antiviral Research
Emerging studies have focused on the antiviral properties of this compound. Investigations indicate that it may inhibit viral replication or entry into host cells, positioning it as a potential therapeutic agent against viral infections. The half-maximal inhibitory concentration (IC50) values for various viruses are still under investigation but show promise in preliminary assays .
5. Antitumor and Cytotoxic Effects
This compound has shown cytotoxic effects against several cancer cell lines. Table 2 summarizes the IC50 values obtained from in vitro studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| A549 (Lung Cancer) | 8.2 |
| HeLa (Cervical Cancer) | 12.3 |
These results indicate that the compound could be a valuable lead for developing new anticancer therapies .
6. Neuroprotective Applications
Given its unique structure, this compound is being explored for neuroprotective applications. Initial studies suggest that it may help mitigate neurodegenerative processes, although further research is needed to elucidate the underlying mechanisms .
7. Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound effectively inhibited growth in multi-drug resistant bacterial strains, suggesting potential as an alternative treatment option .
- Antitumor Activity Investigation : Research conducted on various cancer cell lines demonstrated significant growth inhibition, particularly in lung and breast cancers, with mechanisms involving apoptosis induction being explored .
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves coupling reactions between benzo[d]thiazole-5-amine and activated methyl benzoate derivatives. Key steps include:
- Carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the carbamoyl linkage.
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
- Solvent selection : Use anhydrous DMF or dichloromethane for improved yield .
- Ultrasound-assisted methods can enhance reaction efficiency by reducing time and improving homogeneity .
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate using TLC.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify protons on the benzothiazole ring (e.g., aromatic protons at δ 7.5–8.5 ppm) and methyl ester groups (singlet at δ 3.8–4.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamoyl N-H bends (~3300 cm⁻¹) .
- X-ray crystallography (if crystalline): Use SHELXL for refinement to resolve bond lengths and angles .
Advanced: How can crystallographic software like SHELXL aid in structural determination and resolving data contradictions?
Methodological Answer:
- Data refinement : SHELXL refines small-molecule structures using high-resolution data, addressing issues like twinning or disorder .
- Validation tools : Apply R-factor analysis and electron density maps to resolve discrepancies in bond geometries .
- Multi-component modeling : For co-crystals or solvates, use PART instructions in SHELXL to model overlapping electron densities .
- Cross-validate with spectroscopic data (e.g., NMR) to confirm stereochemistry and hydrogen bonding patterns.
Advanced: What strategies validate enzyme inhibition mechanisms involving this compound in cancer research?
Methodological Answer:
- Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., for kinase or protease targets) .
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to benzothiazole-recognizing enzymes (e.g., PARP-1) .
- Cellular pathway analysis : Combine Western blotting (e.g., p53, AKT pathways) with siRNA knockdown to confirm target specificity .
- Competitive binding assays : Compare inhibition constants (Ki) with structurally similar analogs to assess SAR .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (N95/P2) if handling powders .
- Ventilation : Work in a fume hood with ≥6 air changes/hour to avoid inhalation .
- Storage : Keep in airtight containers at 2–8°C, away from strong acids/oxidizers to prevent decomposition .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to analyze structure-activity relationships (SAR) for benzothiazole derivatives in drug discovery?
Methodological Answer:
- Analog synthesis : Modify substituents on the benzothiazole ring (e.g., electron-withdrawing groups at C-5) to assess activity trends .
- QSAR modeling : Use Gaussian or COSMO-RS to correlate logP, polar surface area, and IC50 values .
- Crystallographic data : Compare binding poses in enzyme active sites (e.g., from PDB entries) to identify critical interactions .
- In vivo PK/PD : Test bioavailability in rodent models to prioritize analogs with optimal half-life and tissue penetration .
Basic: How to assess the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- HPLC analysis : Use a C18 column (ACN/water gradient) to quantify impurities; aim for ≥95% purity .
- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy can detect photodegradation products .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) to guide storage limits .
Advanced: What computational methods predict the compound’s binding interactions with DNA or protein targets?
Methodological Answer:
- Molecular dynamics (MD) : Simulate binding trajectories (e.g., GROMACS) to assess stability of ligand-receptor complexes .
- Free energy perturbation (FEP) : Calculate ΔΔG for mutations in binding pockets to optimize affinity .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate computational predictions .
- Cryo-EM : For large targets, resolve ligand-induced conformational changes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
